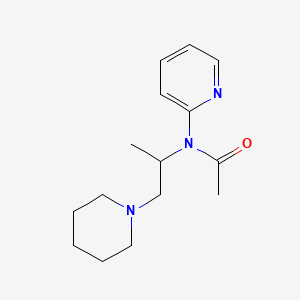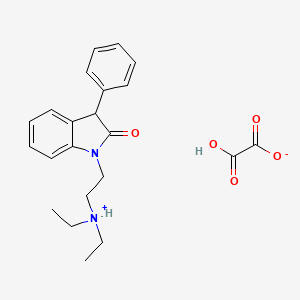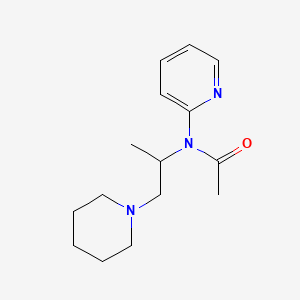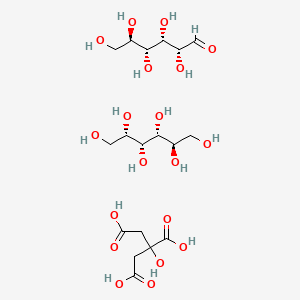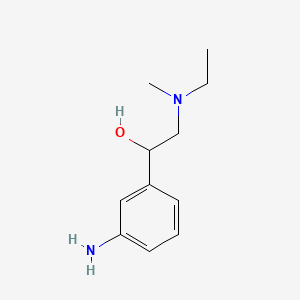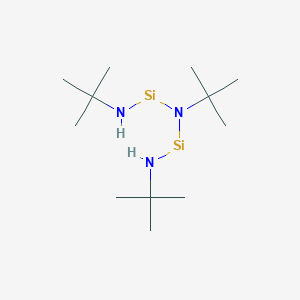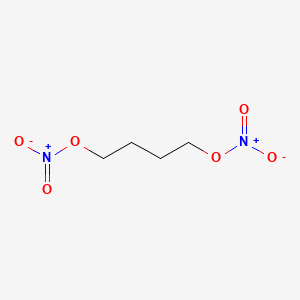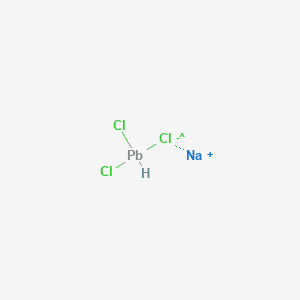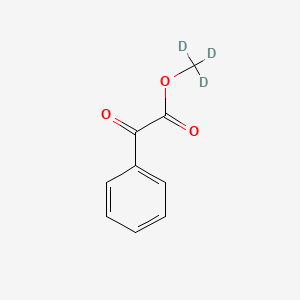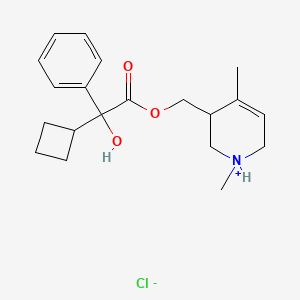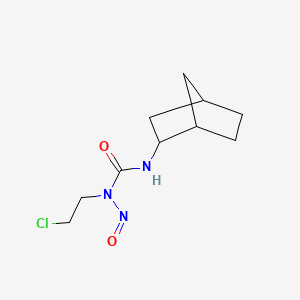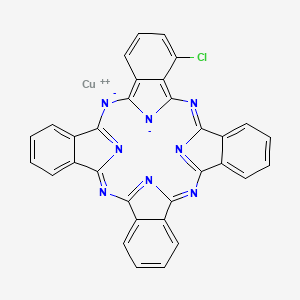
(1-Chlorophthalocyaninato)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chlorophthalocyaninato)copper is a chlorinated derivative of copper phthalocyanine, a class of compounds known for their vibrant colors and stability. These compounds are widely used in dyes, pigments, and electronic applications due to their excellent chemical and thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorophthalocyaninato)copper typically involves the reaction of phthalonitrile with a copper salt in the presence of a chlorinating agent. The process can be carried out under various conditions, including high temperatures and the use of solvents such as quinoline .
Industrial Production Methods: Industrial production often involves the sublimation of the compound in a vacuum to obtain high-purity crystals. The process may also include the deposition of thin films on substrates at controlled temperatures to achieve the desired crystalline structure .
Análisis De Reacciones Químicas
Types of Reactions: (1-Chlorophthalocyaninato)copper undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced copper phthalocyanine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the process.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of copper phthalocyanine, each with unique properties and applications .
Aplicaciones Científicas De Investigación
(1-Chlorophthalocyaninato)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic components due to its excellent thermal and chemical stability
Mecanismo De Acción
The mechanism by which (1-Chlorophthalocyaninato)copper exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The compound can generate reactive oxygen species (ROS) under specific conditions, leading to oxidative stress and cell damage. This property is particularly useful in applications like photodynamic therapy, where controlled ROS generation can target cancer cells .
Comparación Con Compuestos Similares
Tetra-, Octa-, and Hexadecachloro-substituted Copper Phthalocyanines: These compounds have multiple chlorine atoms substituted on the phthalocyanine ring and exhibit similar stability and reactivity.
Fluoro-substituted Copper Phthalocyanines: These compounds are used in electronic applications due to their high charge carrier mobility.
Uniqueness: (1-Chlorophthalocyaninato)copper is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its ability to form stable thin films and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
147-13-7 |
|---|---|
Fórmula molecular |
C32H15ClCuN8 |
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
copper;23-chloro-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H15ClN8.Cu/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32;/h1-15H;/q-2;+2 |
Clave InChI |
KBHMYGKCXJXPNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)[N-]3)C=CC=C7Cl)C8=CC=CC=C85)C9=CC=CC=C94.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


